Ddatp sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds. This compound is crucial in DNA sequencing and other applications where chain termination is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves multiple steps. Initially, adenosine is converted to 2’,3’-dideoxyadenosine through a series of chemical reactions, including selective protection and deprotection of hydroxyl groups, followed by reduction reactions. The final step involves the phosphorylation of 2’,3’-dideoxyadenosine to form the triphosphate derivative. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is usually produced as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt primarily undergoes chain termination reactions in DNA synthesis. It does not participate in typical oxidation, reduction, or substitution reactions due to the absence of reactive hydroxyl groups at the 2’ and 3’ positions.
Common Reagents and Conditions
The compound is used in DNA sequencing reactions, where it acts as a chain terminator. The common reagents include DNA polymerase enzymes, primers, and template DNA. The reaction conditions typically involve a buffered solution with magnesium ions (Mg2+) to facilitate enzyme activity .
Major Products Formed
The major product formed from the reaction involving 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a terminated DNA strand. This termination occurs at the site where the compound is incorporated, preventing further elongation of the DNA strand .
Scientific Research Applications
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, specifically Sanger sequencing, where it serves as a chain-terminating nucleotide. This allows for the determination of the nucleotide sequence of DNA .
In addition to DNA sequencing, the compound is used in various other applications:
Polymerase Chain Reaction (PCR): It is used in certain types of PCR to study DNA replication and repair mechanisms.
Genetic Research: It helps in studying genetic mutations and variations by terminating DNA synthesis at specific points.
Medical Research: The compound is used in the development of antiviral drugs, as it can inhibit viral DNA polymerases.
Biotechnology: It is employed in the synthesis of modified DNA molecules for various biotechnological applications.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other applications where controlled termination of DNA synthesis is required .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is part of a class of compounds known as dideoxynucleotides. Similar compounds include:
- 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt (ddCTP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP)
These compounds share the same mechanism of action, acting as chain terminators in DNA synthesis. each one is specific to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The uniqueness of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt lies in its specificity for adenine, making it essential for sequencing and studying adenine-rich regions of DNA .
Properties
IUPAC Name |
sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/q;+1/p-1/t6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONWOOBEILFDO-UOERWJHTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO11P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746812 |
Source
|
Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178451-61-1 |
Source
|
Record name | sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.